Nuzhenide

Übersicht

Beschreibung

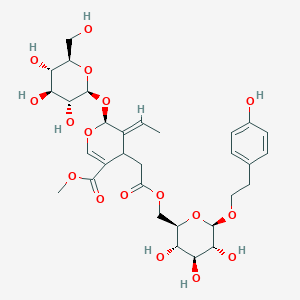

Nuzhenide (also known as Specnuezhenide) is a major component of olive seeds and is a member of the class of compounds known as saccharolipids . It is known for its strong antioxidant activity .

Synthesis Analysis

This compound is an iridoid glycoside isolated from Ilex pubescens Hook. & Arn. var. kwangsiensis Hand.-Mazz . It is used as a traditional Chinese medicine for clearing away heat and toxic materials . The synthesis of this compound involves the use of laccases, a class of multicopper oxidases that catalyse the one-electron oxidation of four equivalents of a reducing substrate, with the concomitant four-electron reduction of dioxygen to water .

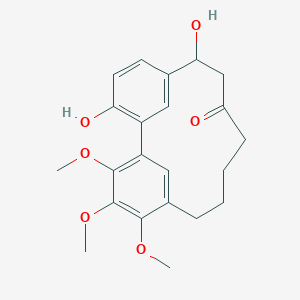

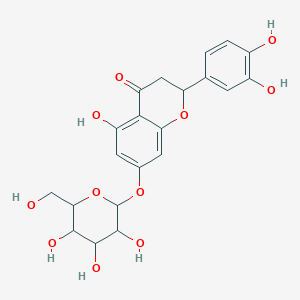

Molecular Structure Analysis

The molecular formula of this compound is C31H42O17 . Its molecular weight is 686.66 . The structure of this compound involves a complex arrangement of carbon, hydrogen, and oxygen atoms .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 686.66 . It is a powder that should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Characterization in Olive Seeds

Nuzhenide, a phenolic compound, has been identified in various parts of the olive fruit. Specifically, it has been exclusively found in the seeds of olive cultivars, suggesting its unique distribution and potential applications in olive-based studies. This discovery has implications for understanding the phenolic composition of olive seeds across different stages of ripening and among various cultivars (Servili et al., 1999).

Role in Metabolic Disorders

This compound, as a principal compound in certain plant extracts, has been studied for its potential effects on metabolic disorders. In animal models, it showed promising results in reducing symptoms of hypertension and obesity, such as lowering blood pressure and improving metabolic parameters like glycemia and triglyceridemia (Montó et al., 2014).

Antiosteoporotic Potential

Research has explored the antiosteoporotic properties of this compound, found in the fruits of Ligustrum lucidum. This study highlights its potential role in osteogenesis, indicating this compound's promising future in osteoporosis research and treatment (Chen et al., 2013).

Presence in Osmanthus fragrans Seeds

This compound was isolated from the seeds of Osmanthus fragrans, a plant used in traditional Chinese medicine. This discovery of this compound and GI-3 in O. fragrans seeds suggests potential for new research into the plant's medicinal properties (Yang et al., 2013).

Hypoglycemic Effects

In clinical studies, this compound-containing seed extracts from Fraxinus excelsior L. have demonstrated hypoglycemic effects in humans. This study provides clinical evidence supporting the traditional use of these seeds as a natural remedy for blood sugar regulation (Visen et al., 2009).

Phenolic Composition Analysis

Studies on Moroccan olive varieties revealed this compound as a predominant phenolic compound in olive stones, with variations observed among different cultivars. This research contributes to the understanding of the phenolic profile of olive stones and its variability (Elbir et al., 2015).

Wirkmechanismus

Target of Action

Nuezhenide, also known as Nuzhenide, is an iridoid glycoside that primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating immune responses, making it a key target in the treatment of inflammatory conditions .

Mode of Action

Nuezhenide interacts with its targets by suppressing the expression of phosphorylated proteins like IKKα/β, IκBα, and p65 . These proteins are involved in the activation of the NF-κB pathway, so their suppression leads to a decrease in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Nuezhenide is the NF-κB pathway . By suppressing the expression of key proteins in this pathway, Nuezhenide inhibits the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . This results in downstream effects that reduce inflammation.

Pharmacokinetics

A study on a similar compound, specnuezhenide, suggests that gut microbiota may play a role in the metabolism and pharmacokinetics of these types of compounds

Result of Action

The molecular and cellular effects of Nuezhenide’s action include a reduction in the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 . It also inhibits the levels of ROS, NO, and Ca2+ in LPS-stimulated RAW264.7 cells . Furthermore, Nuezhenide suppresses LPS-induced NF-B/p65 translocation from the cytoplasm into the nucleus .

Action Environment

Given that it is used as a traditional chinese medicine for clearing away heat and toxic materials , it is possible that environmental factors such as temperature and toxins could influence its action, efficacy, and stability

Safety and Hazards

Zukünftige Richtungen

While Nuzhenide has shown promising results in terms of its anti-inflammatory and antioxidant activities, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on exploring its anti-tumor properties, its effects on glucose regulation , and its potential use in the treatment of other diseases.

Eigenschaften

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-DTYPFZMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346301 | |

| Record name | Nuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39011-92-2 | |

| Record name | Nuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)